(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-8-10(6-9(7-14)13(15)17)11-4-2-3-5-12(11)16/h2-6,8H,1H3,(H2,15,17)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYVLFHACJJYFY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of the indole derivative reacts with the active methylene group of cyanoacetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol or methanol, and bases like piperidine or pyridine are often employed as catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Analysis
- Lipophilicity and ADMET : highlights that meta-substituted anilides exhibit optimal antimicrobial activity, while ortho-substituted analogs show anti-inflammatory effects . The target’s indole group may balance lipophilicity (ClogP ~2.5–3.0 estimated) and electronic properties for favorable ADMET profiles.
- Computational Insights: Molecular docking of indole-based analogs () revealed interactions via van der Waals forces rather than H-bonding . The target’s cyano and amide groups could enable dual H-bond donor/acceptor interactions, enhancing target engagement.
Biological Activity
(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide, a compound featuring an indole moiety and a cyano group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 238.29 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The indole moiety can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing various signaling pathways.
- Cytokine Production : Studies suggest that this compound can modulate the production of pro-inflammatory cytokines, which are crucial in immune response regulation.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
Anti-inflammatory Activity
A study demonstrated that the compound exhibited significant anti-inflammatory properties. It was shown to reduce edema in animal models and inhibit the production of inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations.
Cytotoxicity and Cell Viability
In vitro assays conducted on J774 murine macrophage cells indicated that this compound did not exhibit cytotoxicity at concentrations up to 100 μM. This suggests a favorable safety profile for further pharmacological exploration.
Case Studies
Several case studies have reported on the biological activities of related compounds within the same structural class:
-
Anti-inflammatory Studies : A compound similar to this compound showed a significant reduction in paw edema in CFA-induced inflammation models, demonstrating its potential as an anti-inflammatory agent.
- Dosage : 50 mg/kg resulted in a 63.2% inhibition of leukocyte migration compared to control groups treated with standard anti-inflammatories such as dexamethasone.
- Cytokine Modulation : The compound was found to significantly inhibit the production of pro-inflammatory cytokines in vivo, indicating its potential therapeutic applications in inflammatory diseases.
Q & A
Q. What synthetic methodologies are effective for preparing (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide?
The compound can be synthesized via a Knoevenagel condensation reaction between 1-methyl-1H-indole-3-carboxaldehyde and cyanoacetamide under basic conditions. Optimization involves adjusting catalysts (e.g., piperidine or ammonium acetate) and solvents (e.g., ethanol or DMF) to enhance yield and stereoselectivity. Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the E-configuration of the α,β-unsaturated cyano group (characteristic coupling constants ~12–16 Hz) and indole proton environments.
- IR Spectroscopy : To identify cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : For molecular ion verification and fragmentation pattern analysis .
Q. How should researchers assess the purity of this compound prior to biological testing?
Use HPLC with UV detection (λ ~254 nm) to quantify purity (>95%). Complementary methods include TLC (silica gel, ethyl acetate/hexane eluent) and elemental analysis (C, H, N) to validate stoichiometry. For hygroscopic or oxygen-sensitive batches, Karl Fischer titration ensures low water content .
Q. What are the key steps in determining the crystal structure of this compound?
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
- Structure Solution : Use direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination.
- Refinement : Iterative refinement of atomic coordinates and displacement parameters in SHELXL , with validation via PLATON for symmetry and solvent checks .
Q. How should the compound be stored to ensure stability during experiments?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Monitor degradation via periodic ¹H NMR (e.g., checking for hydrolysis of the cyano or amide groups). Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can computational chemistry predict the bioactivity of this compound against kinase targets?
Perform molecular docking (e.g., AutoDock Vina) using EGFR kinase structures (e.g., PDB 7K1H) to evaluate binding affinity. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. Compare results with experimental IC₅₀ values from kinase inhibition assays .
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous displacement parameters?
- Check for twinned crystals using PLATON ’s TWIN law detector.
- Refine disorder models (e.g., split positions for flexible groups) in SHELXL .
- Validate hydrogen bonding and π-π stacking interactions via Mercury visualization software .
Q. What experimental strategies address discrepancies in bioassay results across studies?
- Replicate assays under standardized conditions (e.g., cell line passage number, serum batch).
- Use orthogonal assays (e.g., Western blotting for target phosphorylation vs. cell viability assays).
- Analyze batch-to-batch compound variability via LC-MS to exclude impurities as confounding factors .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
Q. What advanced techniques elucidate the reaction mechanism of its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
